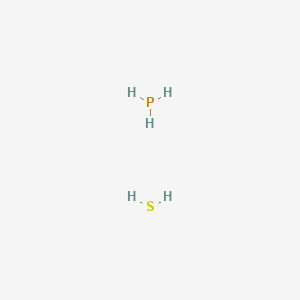

Phosphorus Sulfur

Description

Properties

Molecular Formula |

H5PS |

|---|---|

Molecular Weight |

68.08 g/mol |

IUPAC Name |

phosphane;sulfane |

InChI |

InChI=1S/H3P.H2S/h1H3;1H2 |

InChI Key |

OTYNBGDFCPCPOU-UHFFFAOYSA-N |

Canonical SMILES |

P.S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Phosphorus Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of phosphorus pentasulfide (P₄S₁₀), a versatile and critical reagent in modern chemistry. With applications ranging from the synthesis of lubricant additives and pesticides to its crucial role as a thionating agent in drug development, a thorough understanding of its characteristics is paramount for researchers in the field.[1][2][3] This document details its structure, synthesis, reactivity, and key experimental protocols, presenting quantitative data in accessible formats and visualizing complex processes for enhanced comprehension.

Physical and Chemical Properties

Phosphorus pentasulfide is a yellow to greenish-yellow crystalline solid, often with a characteristic rotten-egg-like odor due to hydrolysis in the presence of moisture, which liberates hydrogen sulfide.[2][4] Its molecular formula is P₄S₁₀, though it is sometimes referred to by its empirical formula, P₂S₅.[4]

Table 1: Physical Properties of Phosphorus Pentasulfide

| Property | Value | References |

| Molecular Formula | P₄S₁₀ | [2][4] |

| Molar Mass | 444.50 g/mol | [4] |

| Appearance | Yellow to greenish-yellow crystalline solid | [2][4] |

| Odor | Rotten eggs (due to hydrolysis) | [2][4] |

| Density | 2.09 g/cm³ | [4][5] |

| Melting Point | 288 °C (550 °F; 561 K) | [4][6] |

| Boiling Point | 514 °C (957 °F; 787 K) | [4][6] |

| Solubility | Soluble in carbon disulfide.[4] Reacts with water and many other solvents like alcohols, DMSO, and DMF.[4] Insoluble in benzene, hot xylene, and hot anisole.[4] | [4] |

| Vapor Pressure | 1 mmHg (300 °C) | [4] |

Table 2: Spectroscopic Data for Phosphorus Pentasulfide

| Spectroscopic Technique | Key Features and Assignments | References |

| ³¹P NMR | Solid-state ³¹P NMR shows distinct resonances for the different phosphorus environments. The spectra can be complex and may disagree with earlier literature reports. Chemical shift anisotropies can distinguish between S=PS₃/₂ and PS₃/₂ units. | [1][7][8] |

| IR Spectroscopy | The solid-state IR spectrum shows characteristic absorption peaks. Key bands are observed around 707.8 cm⁻¹ and 540.8 cm⁻¹. These are attributed to terminal P=S and cage P-S-P stretching motions, respectively. | [5][9][10] |

| Raman Spectroscopy | The solid-state Raman spectrum provides complementary vibrational information. The spectra of P₄S₁₀ are assigned based on its solid-state symmetry. | [5] |

Molecular Structure and Synthesis

The molecular structure of phosphorus pentasulfide is analogous to that of adamantane and nearly identical to the structure of phosphorus pentoxide, featuring a tetrahedral P₄ core with bridging and terminal sulfur atoms.[4]

The primary industrial synthesis of P₄S₁₀ involves the reaction of liquid white phosphorus (P₄) with sulfur at temperatures above 300 °C.[4][7] This method was first reported by Berzelius in 1843.[4][7] An alternative synthesis route involves the reaction of elemental sulfur or pyrite (FeS₂) with ferrophosphorus.[4]

Chemical Reactivity and Key Applications

Phosphorus pentasulfide is a highly reactive compound, primarily utilized as a potent thionating agent in organic synthesis.[4][11] Its reactivity is dominated by the electrophilicity of the phosphorus atoms and the lability of the phosphorus-sulfur bonds.

P₄S₁₀ reacts vigorously with water and atmospheric moisture, undergoing hydrolysis to produce phosphoric acid (H₃PO₄) and hydrogen sulfide (H₂S), the latter being responsible for its characteristic odor.[4][12]

P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S[4]

The most significant application of P₄S₁₀ in research and drug development is its use as a thionating agent. It effectively converts a wide range of carbonyl-containing compounds, including ketones, esters, amides, and lactones, into their corresponding thiocarbonyl analogues (thioketones, thioesters, thioamides, and thiolactones).[4][5][12] These reactions typically require refluxing in an appropriate solvent such as benzene, dioxane, or acetonitrile.[4]

The mechanism of thionation is believed to involve the dissociation of P₄S₁₀ into P₂S₅, which then acts as the active thionating species.[4] The carbonyl oxygen attacks a phosphorus atom, leading to the formation of a four-membered ring intermediate that subsequently collapses to yield the thiocarbonyl compound and a phosphorus oxysulfide byproduct.

A notable application of this reactivity is the synthesis of Lawesson's reagent , a milder and more soluble thionating agent, which is prepared by reacting P₄S₁₀ with anisole.[1][2]

Phosphorus pentasulfide also reacts with other nucleophiles such as alcohols and amines.[1][4] For instance, its reaction with alcohols leads to the formation of dithiophosphoric acids, which are precursors to lubricant additives and pesticides like Parathion and Malathion.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving phosphorus pentasulfide.

This protocol describes a small-scale laboratory synthesis from red phosphorus and sulfur.[4]

Materials:

-

Red phosphorus (pre-dried): 1.67 g

-

Sulfur (resublimed): 4.33 g

-

Crucible with a tight-fitting cover

-

Hot plate

-

Mortar and pestle

-

Desiccator

-

Air-tight storage vessel

Procedure:

-

In a fume hood, combine the red phosphorus and resublimed sulfur in the crucible.

-

Place the cover on the crucible and gently heat the mixture on a hot plate to approximately 300 °C.

-

Maintain this temperature for 5 minutes. Caution: Do not open the hot crucible as the contents may ignite and release toxic gases.[4]

-

Allow the crucible to cool to room temperature in a desiccator.

-

Once cooled, carefully open the crucible in a well-ventilated area or fume hood.

-

Transfer the solid product to a mortar and grind it into a fine powder. The product should be a greenish-yellow powder.

-

Store the phosphorus pentasulfide in a labeled, air-tight container.

This procedure outlines the conversion of a ketone to its corresponding thioketone using P₄S₁₀.[5]

Materials:

-

Ketone (e.g., benzophenone)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene or xylene

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add the ketone and a suitable amount of anhydrous toluene or xylene to form a solution or suspension.

-

Add phosphorus pentasulfide to the mixture. The molar ratio of P₄S₁₀ to the ketone may vary depending on the substrate, but a ratio of 0.25 to 0.5 equivalents of P₄S₁₀ per equivalent of carbonyl group is a common starting point.

-

Equip the flask with a reflux condenser and a drying tube.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure will vary depending on the product's properties but generally involves filtering off any insoluble phosphorus byproducts and removing the solvent under reduced pressure.

-

The crude thioketone can then be purified by recrystallization or column chromatography.

This protocol describes the conversion of an amide to a thioamide.

Materials:

-

Amide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous dioxane

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the amide in anhydrous dioxane.

-

Add P₄S₁₀ to the solution.

-

Heat the mixture to reflux with stirring until the reaction is complete as indicated by TLC.

-

Cool the reaction to room temperature.

-

The workup typically involves a simple hydrolytic process to remove phosphorus-containing byproducts, followed by extraction of the thioamide into an organic solvent.

-

The organic layer is then dried, and the solvent is evaporated to yield the crude thioamide, which can be further purified.

Safety and Handling

Phosphorus pentasulfide is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: It is a flammable solid that can be ignited by friction or in the presence of moisture.[1][12]

-

Reactivity with Water: It reacts violently with water, releasing toxic and flammable hydrogen sulfide gas.[9][12] Therefore, it must be stored in a dry, well-ventilated area away from moisture and water sources.[9][10]

-

Toxicity: It is harmful if inhaled or swallowed.[9] Due to the release of H₂S upon contact with moisture, it should always be handled in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[9][10]

This guide serves as a foundational resource for understanding the core chemical properties and applications of phosphorus pentasulfide. For specific applications and advanced synthetic procedures, consulting the primary literature is highly recommended.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Infrared and Raman spectra of some phosphorus sulphides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to the Nomenclature of Phosphorus Sulfide Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the nomenclature, structure, and characterization of phosphorus sulfide (B99878) isomers. The complex world of phosphorus sulfides, primarily existing as cage-like molecules with the general formula P₄Sₙ (where n can range from 2 to 10), presents a fascinating area of inorganic chemistry with significant implications for various fields, including materials science and drug development. This document aims to serve as a core reference for professionals requiring a detailed understanding of these compounds.

Introduction to Phosphorus Sulfide Nomenclature

The nomenclature of phosphorus sulfide isomers can initially appear complex. Historically, isomers were often distinguished by Greek letter prefixes (α, β, γ, etc.) based on the order of their discovery rather than their structural characteristics.[1][2] All known molecular phosphorus sulfides are built upon a tetrahedral P₄ core, with sulfur atoms incorporated in various ways, leading to a rich variety of isomeric forms.[1][2]

The systematic nomenclature, following IUPAC guidelines, provides a more descriptive naming convention based on the structure of the molecule. For example, P₄S₁₀ is systematically named tetraphosphorus (B14172348) decasulfide.[2]

Structures of Common Phosphorus Sulfide Isomers

The structural diversity of phosphorus sulfides is vast. Below is a summary of some of the most well-characterized isomers.

P₄S₃: Tetraphosphorus Trisulfide

This commercially significant compound, also known as phosphorus sesquisulfide, has a cage-like structure with C₃ᵥ symmetry.[3] It is a derivative of the P₄ tetrahedron with three sulfur atoms inserted into three P-P bonds.[3]

P₄S₄ Isomers: α- and β-P₄S₄

Two primary isomers of tetraphosphorus tetrasulfide are known, α-P₄S₄ and β-P₄S₄. The α-isomer possesses D₂d molecular symmetry.[4]

P₄S₅ Isomers: α-, β-, and γ-P₄S₅

Several isomers of tetraphosphorus pentasulfide have been identified. The β-P₄S₅ isomer has been characterized by X-ray crystallography.[5]

P₄S₆ Isomers: α-, β-, γ-, δ-, and ε-P₄S₆

A number of isomers of tetraphosphorus hexasulfide exist. The γ-P₄S₆ isomer has been structurally characterized and possesses Cₛ symmetry.[6] The β-P₄S₆ isomer has also been studied by X-ray diffraction.[6] The δ- and ε-isomers have been identified through ³¹P NMR spectroscopy.[6]

P₄S₇ Isomers: α- and β-P₄S₇

Two isomers of tetraphosphorus heptasulfide are well-documented.

P₄S₉: Tetraphosphorus Nonasulfide

The structure of P₄S₉ has been determined and it crystallizes in a monoclinic space group.[7][8]

P₄S₁₀: Tetraphosphorus Decasulfide

Also known as phosphorus pentasulfide, this is one of the most stable and commercially important phosphorus sulfides. It has an adamantane-like cage structure with T_d symmetry.[2]

Quantitative Structural and Spectroscopic Data

The precise characterization of phosphorus sulfide isomers relies on a combination of analytical techniques, primarily X-ray crystallography and ³¹P NMR spectroscopy. The following tables summarize key quantitative data for several isomers.

Table 1: Crystallographic Data of Selected Phosphorus Sulfide Isomers

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| P₄S₃ | Orthorhombic | Pnma | 9.66 | 10.60 | 13.68 | 90 | 90 | 90 | [3] |

| α-P₄S₄ | Monoclinic | C2/c | 9.771 | 9.047 | 8.746 | 90 | 102.67 | 90 | [9] |

| β-P₄S₅ | Monoclinic | P2₁/m | 6.389 | 10.966 | 6.613 | 90 | 115.65 | 90 | [5] |

| γ-P₄S₆ | Monoclinic | P2₁/m | 6.627 | 10.504 | 6.878 | 90 | 90.18 | 90 | [6] |

| P₄S₉ | Monoclinic | P2₁/c | 12.453 | 12.637 | 13.166 | 90 | 141.08 | 90 | [8] |

Table 2: Selected Bond Lengths and Angles of Phosphorus Sulfide Isomers

| Compound | Bond | Bond Length (Å) | Bond | Bond Angle (°) | Ref. |

| P₄S₃ | P-P | 2.235 | P-S-P | 102.5 | [3] |

| P-S | 2.090 | S-P-S | 99.5 | [3] | |

| γ-P₄S₆ | P-P | 2.255 | P-S-P | 108.3-109.9 | [6] |

| P-S (bridging) | 2.071-2.151 | S-P-S | 98.4-113.8 | [6] | |

| P=S (terminal) | 1.912 | [6] |

Table 3: ³¹P NMR Chemical Shifts of Selected Phosphorus Sulfide Isomers

| Isomer | Phosphorus Environment | Chemical Shift (ppm) | Ref. |

| α-P₄S₄ | P₄ | -89.4 | [4] |

| β-P₄S₄ | P(A) | +26.96 | [4] |

| P(M) | -62.09 | [4] | |

| P(X)₂ | -94.97 | [4] |

Note: Chemical shifts are typically referenced to 85% H₃PO₄.

Experimental Protocols

The synthesis and characterization of phosphorus sulfide isomers require careful handling due to their reactivity, particularly with moisture. Below are outlines of typical experimental protocols.

General Synthesis of Phosphorus Sulfides

A common method for preparing many phosphorus sulfides is the thermolysis of a mixture of red phosphorus and sulfur in the desired stoichiometric ratio in an evacuated and sealed ampoule.[2] The reaction temperature and duration are critical parameters that influence the product distribution.

Synthesis of α-P₄S₄ and β-P₄S₄

A specific method for the synthesis of α-P₄S₄ and β-P₄S₄ involves the reaction of the corresponding isomers of P₄S₃I₂ with ((CH₃)₃Sn)₂S.[1][4]

Protocol Outline:

-

Synthesize the appropriate P₄S₃I₂ isomer.

-

React the P₄S₃I₂ isomer with an excess of ((CH₃)₃Sn)₂S in a suitable solvent like carbon disulfide (CS₂).

-

The reaction proceeds to form the respective P₄S₄ isomer.

-

The product can be isolated and purified by appropriate techniques such as recrystallization.

Characterization by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for identifying and differentiating between phosphorus sulfide isomers in a mixture.[2]

Protocol Outline:

-

Dissolve the phosphorus sulfide sample in a suitable deuterated solvent (e.g., CS₂).

-

Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectra.

-

Analyze the chemical shifts and coupling constants to identify the different phosphorus environments and, consequently, the isomers present.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing.

Protocol Outline:

-

Grow single crystals of the phosphorus sulfide isomer, often by slow evaporation of a solution or by sublimation.

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data at a specific temperature (often low temperature to minimize thermal motion).

-

Solve and refine the crystal structure using appropriate software to obtain the final structural parameters.

Visualizing Relationships and Workflows

Graphviz diagrams can be used to illustrate the relationships between different isomers and the general workflow for their characterization.

References

- 1. Two new molecular phosphorus sulphides: α-P4S4 and β-P4S4; X-ray crystal structure of α-P4S4 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Phosphorus sulfides - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Two new molecular phosphorus sulphides: α-P4S4 and β-P4S4; X-ray crystal structure of α-P4S4 | Semantic Scholar [semanticscholar.org]

- 5. Tetraphosphorus pentasulfide | P4S5 | CID 139256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mp-542630: P4S9 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 8. Tetraphosphorus nonasulfide | P4S9 | CID 141172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetraphosphorous tetrasulfide | P4S4 | CID 85805933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Tetraphosphorus Decasulfide (P₄S₁₀)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraphosphorus (B14172348) decasulfide (P₄S₁₀), often referred to as phosphorus pentasulfide, is a yellow, crystalline solid with the empirical formula P₂S₅. However, its molecular structure is a more complex, cage-like arrangement with the formula P₄S₁₀. This adamantane-like structure is isostructural with phosphorus pentoxide (P₄O₁₀). P₄S₁₀ is a versatile reagent in organic and inorganic synthesis, primarily used for the thionation of organic compounds. A thorough understanding of its molecular structure is crucial for comprehending its reactivity and for the rational design of synthetic pathways. This guide provides a detailed preliminary investigation into the structure of P₄S₁₀, summarizing key structural data and the experimental protocols used for its determination.

Molecular Structure

The molecular structure of P₄S₁₀ consists of a tetrahedral cage of four phosphorus atoms. Six of the ten sulfur atoms bridge the phosphorus atoms, while the remaining four are terminal, each bonded to one phosphorus atom. This arrangement results in a molecule with Td point group symmetry.

Bond Lengths and Angles

The precise bond lengths and angles within the P₄S₁₀ molecule have been determined primarily through X-ray crystallography. The structure contains two distinct types of phosphorus-sulfur bonds: the bridging P-S bonds and the terminal P=S bonds. The terminal bonds are shorter and possess more double-bond character.

| Parameter | Value | Reference |

| P-S (bridging) Bond Length | ~2.10 Å | [1] |

| P=S (terminal) Bond Length | ~1.94 Å | [1] |

| P-S-P Bond Angle | Idealized at 120° | [1] |

| S-P-S Bond Angle | Idealized at 109.5° | [1] |

Crystallographic Data

The crystal structure of P₄S₁₀ was refined by Blachnik et al. in 1998. The compound crystallizes in the triclinic space group P-1.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| a | 9.643(3) Å | [2] |

| b | 10.963(3) Å | [2] |

| c | 11.572(4) Å | [2] |

| α | 71.54(2)° | [2] |

| β | 68.11(2)° | [2] |

| γ | 67.61(2)° | [2] |

Experimental Protocols

The determination of the molecular structure of P₄S₁₀ relies on sophisticated analytical techniques, primarily X-ray crystallography and gas-phase electron diffraction.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Methodology:

-

Crystal Growth: Single crystals of P₄S₁₀ suitable for X-ray diffraction are typically grown from a solution or by sublimation. A common method involves the slow cooling of a saturated solution of P₄S₁₀ in carbon disulfide (CS₂).

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction data are collected on a detector. Key parameters recorded include the diffraction angles and intensities.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by minimizing the difference between the observed and calculated structure factors. The refinement process yields the final atomic coordinates, bond lengths, and bond angles. The refinement of the crystal structure of P₄S₁₀ by Blachnik et al. provides the most accurate and detailed structural information to date.[2]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, providing information free from intermolecular interactions present in the crystalline state.[3]

General Methodology:

-

Sample Introduction: A gaseous beam of P₄S₁₀ molecules is introduced into a high-vacuum chamber. This is typically achieved by heating a solid sample of P₄S₁₀ to its sublimation point.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensities are converted into a molecular scattering curve. This curve is then Fourier transformed to generate a radial distribution curve, which gives the probability of finding two atoms at a given internuclear distance. By fitting this curve to a theoretical model of the molecule, precise bond lengths and angles can be determined.

Synthesis and Reactivity

Synthesis of P₄S₁₀

The industrial synthesis of tetraphosphorus decasulfide involves the direct reaction of white phosphorus (P₄) with molten sulfur at temperatures above 300 °C.[4]

Hydrolysis of P₄S₁₀

Tetraphosphorus decasulfide reacts with water in a vigorous hydrolysis reaction to produce phosphoric acid (H₃PO₄) and hydrogen sulfide (B99878) (H₂S) gas.[5] The reaction is stepwise and involves the sequential breaking of the P-S-P and P=S bonds.

Molecular Visualization

The adamantane-like structure of P₄S₁₀ can be visualized using molecular modeling software. The following DOT script generates a 2D representation of the P₄S₁₀ cage structure.

Conclusion

The adamantane-like cage structure of tetraphosphorus decasulfide is well-established through techniques like X-ray crystallography. This guide has summarized the key structural parameters, provided an overview of the experimental methods used for their determination, and illustrated its synthesis and a key reaction. This fundamental understanding of the P₄S₁₀ structure is essential for its application in chemical synthesis and for the development of new reagents and materials. Further research, particularly detailed computational studies and investigations of its reaction mechanisms, will continue to enhance our understanding of this important phosphorus sulfide.

References

- 1. researchgate.net [researchgate.net]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Hydrolysis of the phosphorus sulphides: tetraphosphorus decasulphide and tetraphosphorus tetrasulphide hexaoxide | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Phosphorus-Sulfur Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorus-sulfur (P-S) binary system, a cornerstone of inorganic and materials chemistry with significant implications for various fields, including drug development where phosphorus-sulfur compounds find application as versatile reagents. This document summarizes the known phases, phase transitions, and offers detailed experimental protocols for the characterization of this complex and fascinating system.

The Phosphorus-Sulfur Binary System: An Overview

The phosphorus-sulfur system is characterized by a rich variety of binary compounds, each with a unique molecular structure and reactivity. The phase diagram of the P-S system describes the physical states of mixtures of phosphorus and sulfur at different temperatures and compositions. Understanding these phase relationships is critical for the controlled synthesis of specific phosphorus sulfides and for predicting the behavior of P-S mixtures under various thermal conditions.

The major molecular species in the P-S system are based on a tetrahedral P₄ core, with sulfur atoms progressively incorporated into the structure. The most well-characterized of these compounds are P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀.

Quantitative Data of the Phosphorus-Sulfur Phase Diagram

Table 1: Melting Points of Pure Elements

| Element | Melting Point (°C) |

| Phosphorus (White) | 44.1 |

| Sulfur (Rhombic) | 115.2 |

Table 2: Congruently Melting Phosphorus Sulfide Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Phosphorus Sesquisulfide | P₄S₃ | 220.09 | ~174 |

| Phosphorus Heptasulfide | P₄S₇ | 348.37 | ~310 |

| Phosphorus Pentasulfide | P₄S₁₀ | 444.55 | ~287 |

Note: The melting points can vary slightly depending on the purity of the substances and the experimental conditions.

Experimental Protocols

The determination of a binary phase diagram such as that of the phosphorus-sulfur system relies on a combination of experimental techniques, primarily Differential Thermal Analysis (DTA) for identifying transition temperatures and X-ray Diffraction (XRD) for phase identification.

Sample Preparation

Objective: To prepare a series of P-S samples with varying compositions for thermal analysis.

Materials:

-

High-purity red phosphorus (amorphous)

-

High-purity sulfur (rhombic)

-

Quartz or borosilicate glass ampoules

-

Vacuum pump

-

High-temperature furnace

Procedure:

-

Weighing: Accurately weigh the required amounts of red phosphorus and sulfur to achieve the desired molar ratios. A series of samples covering the entire composition range (e.g., in 5 or 10 mol% increments) should be prepared.

-

Mixing: Thoroughly mix the powders in an inert atmosphere (e.g., a glovebox filled with argon) to ensure homogeneity.

-

Encapsulation: Transfer the mixture into a clean, dry quartz or borosilicate glass ampoule.

-

Evacuation and Sealing: Connect the ampoule to a vacuum pump and evacuate to a pressure of at least 10⁻³ torr. While under vacuum, seal the ampoule using a high-temperature torch. The vacuum prevents oxidation of the reactants at elevated temperatures.

-

Homogenization: Place the sealed ampoule in a rocking furnace and heat it slowly to a temperature above the melting point of the highest melting component in the mixture. Hold at this temperature for an extended period (e.g., 24-48 hours) with continuous rocking to ensure a homogeneous melt.

-

Cooling: Cool the ampoule slowly to room temperature to allow for the formation of equilibrium phases. For some compositions, rapid quenching may be necessary to preserve high-temperature phases.

Differential Thermal Analysis (DTA)

Objective: To determine the temperatures of phase transitions (melting, eutectic, peritectic) for each prepared sample.

Apparatus:

-

Differential Thermal Analyzer (DTA) with a furnace capable of reaching at least 600°C.

-

Inert reference material (e.g., calcined alumina, Al₂O₃).

-

Sample and reference crucibles (e.g., aluminum, graphite, or quartz).

Procedure:

-

Sample Preparation: Crush a small amount of the homogenized P-S sample into a fine powder in an inert atmosphere.

-

Loading: Place a few milligrams of the powdered sample into the sample crucible. Place an equivalent amount of the inert reference material into the reference crucible.

-

DTA Run: Place the crucibles in the DTA furnace. Purge the furnace with an inert gas (e.g., argon) to prevent oxidation.

-

Heating and Cooling Program: Heat the sample and reference at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected liquidus temperature. Then, cool the sample at the same controlled rate.

-

Data Analysis: Record the differential temperature between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., crystallization) will appear as upward peaks. The onset temperature of these peaks corresponds to the transition temperatures.

-

Phase Diagram Construction: Plot the determined transition temperatures for each composition on a temperature-composition graph to construct the phase diagram.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the P-S samples at different compositions and temperatures.

Apparatus:

-

Powder X-ray Diffractometer with a high-temperature attachment (optional, for in-situ studies).

-

Sample holders.

Procedure:

-

Sample Preparation: Grind a portion of the annealed P-S sample to a fine powder.

-

XRD Analysis: Mount the powder on a sample holder and place it in the diffractometer.

-

Data Collection: Collect the X-ray diffraction pattern over a suitable range of 2θ angles.

-

Phase Identification: Compare the obtained diffraction pattern with standard diffraction data for known phosphorus, sulfur, and phosphorus sulfide phases (from databases like the ICDD's Powder Diffraction File) to identify the phases present in the sample.

-

Temperature-Dependent XRD (optional): If a high-temperature attachment is available, XRD patterns can be collected at various temperatures to identify phase transformations as they occur.

Visualizations

The following diagrams illustrate key conceptual aspects of the phosphorus-sulfur system and the experimental workflow for its study.

Caption: Experimental workflow for determining the phosphorus-sulfur phase diagram.

Caption: Relationship between major phosphorus sulfides through sulfur addition.

Conclusion

The phosphorus-sulfur binary system is a complex field of study with numerous stable and metastable phases. While the melting points of the congruently melting compounds are well-established, a complete and experimentally verified phase diagram remains a subject of ongoing research. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of the P-S phase diagram. A thorough understanding of these phase relationships is essential for the targeted synthesis of phosphorus sulfides, which are valuable reagents in various chemical applications, including the development of novel pharmaceuticals. Further research employing advanced thermal analysis and structural characterization techniques will undoubtedly lead to a more complete and nuanced understanding of this important binary system.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Molecular Phosphorus Sulfide Compounds

Introduction

Molecular phosphorus sulfides are a fascinating class of inorganic compounds composed solely of phosphorus and sulfur. These compounds form a variety of cage-like structures, with the general formula P₄Sₙ (where n can range from 2 to 10).[1] The rich structural diversity and reactivity of these molecules have led to their application in various fields, from traditional uses in match manufacturing to modern applications in organic synthesis, materials science, and potentially drug development.[1][2] This guide provides a comprehensive overview of the core aspects of molecular phosphorus sulfides, focusing on their structure, synthesis, properties, and reactivity, with a particular emphasis on data and protocols relevant to scientific research.

The two most commercially significant phosphorus sulfides are phosphorus pentasulfide (P₄S₁₀) and phosphorus sesquisulfide (P₄S₃).[1][2] P₄S₁₀ is a key reagent in organic synthesis for the thionation of various functional groups and is produced on a large scale for the manufacturing of organosulfur compounds like insecticides and lubricant additives.[3][4] P₄S₃ is well-known for its use in "strike-anywhere" matches.[2][5] Beyond these two, a number of other binary phosphorus sulfides exist, many as isomers, all featuring a tetrahedral P₄ core.[1]

Molecular Structures and Properties

The structures of molecular phosphorus sulfides are conceptually derived from the white phosphorus (P₄) tetrahedron by the insertion of sulfur atoms into P-P bonds or by the addition of sulfur atoms to the phosphorus vertices.[6] This leads to a variety of cage structures with unique geometries and properties.

Tetraphosphorus Decasulfide (P₄S₁₀)

P₄S₁₀, also known as phosphorus pentasulfide (based on its empirical formula P₂S₅), possesses a tetrahedral molecular structure similar to adamantane and is almost identical to the structure of phosphorus pentoxide (P₄O₁₀).[3] This yellow, crystalline solid is one of the two commercially valuable phosphorus sulfides.[3] It is soluble in carbon disulfide but reacts with many other solvents like alcohols, DMSO, and DMF.[3] Due to hydrolysis from atmospheric moisture, P₄S₁₀ often has a characteristic rotten egg odor due to the evolution of hydrogen sulfide (H₂S).[3]

Tetraphosphorus Trisulfide (P₄S₃)

P₄S₃, or phosphorus sesquisulfide, is a yellow to yellow-green crystalline solid.[7] It has a unique cage-like structure derived from the P₄ tetrahedron with three sulfur atoms inserted into three P-P bonds, resulting in C₃ᵥ symmetry.[5] Unlike many other phosphorus sulfides, P₄S₃ is slow to hydrolyze and has a well-defined melting point.[5] It is soluble in carbon disulfide and to a lesser extent in benzene.[5]

Other Molecular Phosphorus Sulfides

Several other phosphorus sulfides with the formula P₄Sₙ exist, including isomers for n = 4, 5, 6, 7, 8, and 9.[1] These isomers are distinguished by Greek letter prefixes (e.g., α-P₄S₅, β-P₄S₅), which are based on the order of their discovery rather than their structure.[2] All known molecular phosphorus sulfides are based on a tetrahedral arrangement of four phosphorus atoms.[1]

Quantitative Data

A summary of key quantitative data for the most common phosphorus sulfides is presented below.

Table 1: Physical and Structural Properties of Key Phosphorus Sulfides

| Property | P₄S₁₀ | P₄S₃ |

| Molar Mass | 444.50 g/mol [3] | 220.093 g/mol [5] |

| Appearance | Yellow solid[3] | Yellow, yellow-green, or gray solid[5] |

| Density | 2.09 g/cm³[3] | 2.08 g/cm³[5] |

| Melting Point | 288 °C[3] | 172.5 °C[5] |

| Boiling Point | 514 °C[3] | 408 °C[5] |

| Crystal Structure | Triclinic[3] | Orthorhombic[5] |

| Point Group | Td[3] | C₃ᵥ[5] |

| P-S Bond Length | ~2.1 Å (bridging), ~1.9 Å (terminal)[8] | 2.090 Å[5] |

| P-P Bond Length | N/A | 2.235 Å[5] |

Experimental Protocols

The synthesis of phosphorus sulfides generally involves the direct reaction of elemental phosphorus (white or red) and sulfur at elevated temperatures.[6] The product distribution can be analyzed using techniques like ³¹P-NMR spectroscopy.[2] More selective syntheses have been developed to obtain specific isomers.

Synthesis of Tetraphosphorus Decasulfide (P₄S₁₀)

Method 1: Direct Combination of Elements

This is the primary industrial method.

-

Reactants: Liquid white phosphorus (P₄) and sulfur.[3]

-

Procedure: The reaction is carried out by heating liquid white phosphorus with sulfur to temperatures above 300 °C.[3] Careful temperature control between 300-350 °C is necessary to prevent the formation of lower sulfides.[9] The reaction is exothermic (ΔH = -450 kJ·mol⁻¹).[9]

-

Purification: The product can be purified by recrystallization from carbon disulfide or by sublimation at 200 °C under vacuum.[9]

Method 2: From Ferrophosphorus

An alternative industrial route.

-

Reactants: Ferrophosphorus (Fe₂P), a byproduct of white phosphorus production, and either elemental sulfur or pyrite (FeS₂).[3][9]

-

Reaction: 4 Fe₂P + 18 S → P₄S₁₀ + 8 FeS[3]

Synthesis of Tetraphosphorus Trisulfide (P₄S₃)

-

Reactants: Red phosphorus and sulfur.[1]

-

Procedure: Red phosphorus is treated with sulfur at temperatures above 450 K (177 °C).[1] An alternative method involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent.[1]

-

Purification: The product is purified by careful recrystallization with carbon disulfide and benzene.[1]

General Workflow for Phosphorus Sulfide Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of molecular phosphorus sulfides.

Caption: Generalized workflow for the synthesis and characterization of phosphorus sulfides.

Reactivity and Applications

The reactivity of phosphorus sulfides is dominated by their reactions with nucleophiles. They are valuable reagents in organic synthesis, particularly for converting oxygen-containing functional groups into their sulfur analogues.

Thionation Reactions

P₄S₁₀ is a powerful thionating agent. It is used to convert ketones, esters, amides, and other carbonyl compounds into the corresponding thiocarbonyls.[3] These reactions typically require refluxing in solvents like benzene, dioxane, or acetonitrile.[3] Lawesson's reagent, a derivative of P₄S₁₀, is also a widely used thionating agent with improved solubility in organic solvents.[3]

Formation of Organophosphorus Compounds

P₄S₁₀ reacts with alcohols and amines to form a variety of organothiophosphorus compounds.[3] For example, its reaction with alcohols produces dithiophosphoric acids, which are precursors to zinc dithiophosphates (ZDDPs), widely used as anti-wear additives in lubricating oils.[3] These reactions are also fundamental in the synthesis of pesticides like Parathion and Malathion.[3]

Applications in Drug Development and Materials Science

While direct applications of binary phosphorus sulfides in pharmaceuticals are not common, they are crucial intermediates in the synthesis of organophosphorus and organosulfur compounds, some of which have therapeutic applications.[10][11][12] Phosphorus-containing functional groups are present in a number of FDA-approved drugs, often as phosphonates or phosphates, which can act as prodrugs to improve solubility and bioavailability.[11][12]

In materials science, phosphorus sulfides are components of some amorphous solid electrolytes (e.g., Li₂S-P₂S₅) for certain types of lithium batteries.[3]

Reaction Pathways of P₄S₁₀

The following diagram illustrates some of the key reaction pathways of P₄S₁₀.

Caption: Key reaction pathways involving tetraphosphorus decasulfide (P₄S₁₀).

Conclusion

The molecular phosphorus sulfides represent a structurally diverse and synthetically useful class of compounds. From the commercially produced P₄S₁₀ and P₄S₃ to the more exotic cage structures, these molecules continue to be of interest to researchers in both academic and industrial settings. Their role as versatile reagents in organic synthesis, particularly for the introduction of sulfur into organic molecules, is well-established. Future research may further unlock their potential in the development of new materials and as building blocks for novel therapeutic agents. A thorough understanding of their synthesis, structure, and reactivity is essential for harnessing their full potential.

References

- 1. Phosphorus sulfides - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphorus sesquisulfide - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. webqc.org [webqc.org]

- 8. scribd.com [scribd.com]

- 9. webqc.org [webqc.org]

- 10. Synthesis of unsymmetrical phosphorus disulfides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01099J [pubs.rsc.org]

- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to Phosphorus-Sulfur Cage Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphorus-sulfur cage molecules, a fascinating class of inorganic compounds with diverse structures and reactivity. This document details their synthesis, characterization, and properties, with a focus on providing practical experimental protocols and clearly presented data for researchers in chemistry and drug development.

Introduction to Phosphorus-Sulfur Cage Molecules

Phosphorus sulfides are a family of inorganic compounds composed of phosphorus and sulfur.[1] These molecules form cage-like structures derived from the tetrahedral geometry of white phosphorus (P₄), with sulfur atoms inserted into P-P bonds or attached as exocyclic atoms.[2] The general formula for many of these compounds is P₄Sₙ (where n can range from 3 to 10).[2]

These compounds are notable for their rich structural diversity and varied chemical reactivity. Their applications range from traditional uses, such as in the production of "strike-anywhere" matches (P₄S₃), to vital roles in modern organic synthesis as powerful thionating agents.[3][4] For instance, phosphorus pentasulfide (P₄S₁₀) is a key reagent in the synthesis of Lawesson's reagent, which is widely used to convert carbonyl compounds into thiocarbonyls.[5][6] The unique structures and reactivity of phosphorus-sulfur cages also make them of interest in materials science and as precursors to organothiophosphorus compounds.[1]

This guide will focus on the synthesis, structure, and properties of several key phosphorus-sulfur cage molecules, providing detailed experimental protocols for their preparation and characterization.

Key Phosphorus-Sulfur Cage Molecules: Synthesis and Properties

This section details the synthesis, physical and structural properties of the most well-characterized phosphorus-sulfur cage molecules.

Tetraphosphorus Trisulfide (P₄S₃)

Tetraphosphorus trisulfide, also known as phosphorus sesquisulfide, is one of the most commercially significant phosphorus sulfides.[3] It is a yellow crystalline solid known for its use in "strike-anywhere" matches due to its low ignition temperature.[3][4]

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | P₄S₃ | [3] |

| Molar Mass | 220.093 g/mol | [3] |

| Appearance | Yellow, yellow-green, or gray solid | [3] |

| Density | 2.08 g/cm³ | [3] |

| Melting Point | 172.5 °C | [3] |

| Boiling Point | 408 °C | [3] |

| Solubility | Soluble in carbon disulfide and benzene. | [3] |

| Structure | Orthorhombic crystal structure with C₃ᵥ symmetry. | [3] |

| P-S Bond Length | 2.090 Å | [3] |

| P-P Bond Length | 2.235 Å | [3] |

Molecular Structure of P₄S₃:

Tetraphosphorus Tetrasulfide (α-P₄S₄ and β-P₄S₄)

Tetraphosphorus tetrasulfide exists as two isomers, α-P₄S₄ and β-P₄S₄.[7] These can be synthesized from the corresponding isomers of P₄S₃I₂ by reaction with (Me₃Sn)₂S.[7][8] The α-isomer possesses D₂d molecular symmetry in its crystalline form.[7]

Physical and Chemical Properties:

| Property | α-P₄S₄ | β-P₄S₄ | Reference |

| Molecular Formula | P₄S₄ | P₄S₄ | [7] |

| Synthesis | From α-P₄S₃I₂ and (Me₃Sn)₂S | From β-P₄S₃I₂ and (Me₃Sn)₂S | [7][8] |

| Crystal Symmetry | D₂d | - | [7] |

Molecular Structure of α-P₄S₄:

Tetraphosphorus Pentasulfide (P₄S₅)

P₄S₅ is another phosphorus sulfide cage molecule. It can be synthesized by the reaction of P₄S₃ with sulfur in carbon disulfide, catalyzed by iodine.[2]

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | P₄S₅ | [2] |

| Synthesis | P₄S₃ + S (in CS₂, with I₂ catalyst) | [2] |

Molecular Structure of P₄S₅:

References

- 1. scribd.com [scribd.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Phosphorus sesquisulfide - Wikipedia [en.wikipedia.org]

- 4. 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo(2.2.1.02,6)heptane | P4S3 | CID 14818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 7. Two new molecular phosphorus sulphides: α-P4S4 and β-P4S4; X-ray crystal structure of α-P4S4 | Semantic Scholar [semanticscholar.org]

- 8. Two new molecular phosphorus sulphides: α-P4S4 and β-P4S4; X-ray crystal structure of α-P4S4 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Novel Phosphorus-Sulfur Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a novel one-pot preparative route for the synthesis of organophosphorus-sulfur heterocycles. The methodologies and data presented are derived from peer-reviewed research and are intended to serve as a comprehensive resource for professionals in the fields of synthetic chemistry and drug development. The described reactions offer an efficient and environmentally benign pathway to a range of five- to ten-membered heterocycles bearing O-P(S)-O or O-P(S)-S-S-P(S)-O linkages.

Introduction

The discovery of novel heterocyclic compounds containing both phosphorus and sulfur is of significant interest due to their potential applications in medicinal chemistry, materials science, and agrochemicals. These scaffolds are integral to the development of new therapeutic agents and functional materials. This guide focuses on a recently developed one-pot synthesis that utilizes a ferrocene analogue of Lawesson's reagent, 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide (FcLR), for the efficient construction of these complex molecular architectures.

One-Pot Synthesis of Eight- to Ten-Membered P-S Heterocycles

A significant advancement in the synthesis of phosphorus-sulfur heterocycles is a one-pot reaction involving the treatment of 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide (FcLR) with various alkenyl-diols in the presence of triethylamine, followed by intramolecular oxidation with iodine. This method has been shown to produce eight- to ten-membered heterocycles in good to excellent yields.

Experimental Workflow

The general workflow for this one-pot synthesis is depicted below. The process begins with the reaction of FcLR with an appropriate diol in the presence of a base, followed by an in-situ oxidation step to induce ring closure.

Caption: One-pot synthesis workflow for P-S heterocycles.

Quantitative Data Summary

The following table summarizes the yields for a range of synthesized eight- to ten-membered phosphorus-sulfur heterocycles using the described one-pot methodology.

| Compound | Diol Substrate | Product Structure | Yield (%) |

| 1 | But-2-ene-1,4-diol | 8-membered ring | 89 |

| 2 | But-2-yne-1,4-diol | 8-membered ring | 85 |

| 3 | 2,5-Dimethyl-hex-3-yne-2,5-diol | 8-membered ring | 78 |

| 4 | (Z)-Hept-3-ene-1,7-diol | 9-membered ring | 72 |

| 5 | Oct-4-yne-1,8-diol | 10-membered ring | 68 |

| 6 | 1,8-Dihydroxyocta-3,5-diyne | 10-membered ring | 63 |

Synthesis of Five- to Seven-Membered P-S Heterocycles from Aryl-Diols

The one-pot reaction can also be applied to aryl-diols, yielding a mixture of mono-phosphorus and the expected di-phosphorus heterocycles.

Quantitative Data Summary

The table below details the yields of the various products obtained from the reaction of FcLR with different aryl-diols.

| Aryl-Diol Substrate | Mono-P-S Heterocycle | Yield (%) | Di-P-S Heterocycle | Yield (%) |

| 1,2-Benzenedimethanol | 7 (5-membered ring) | 24 | 8 (10-membered ring) | 36 |

| 2,2'-Biphenyldimethanol | 9 (7-membered ring) | 29 | 10 (14-membered ring) | 41 |

| 1,8-Bis(hydroxymethyl)naphthalene | 11 (7-membered ring) | 41 | 12 (14-membered ring) | 49 |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of the phosphorus-sulfur heterocycles discussed.

General Procedure for the Synthesis of Eight- to Ten-Membered Heterocycles (1-6)

To a solution of 2,4-diferrocenyl-1,3,2,4-diathiadiphosphetane 2,4-disulfide (FcLR) (1.0 mmol) and the respective alkenyl-diol (1.0 mmol) in dichloromethane (20 mL) was added triethylamine (2.0 mmol). The reaction mixture was stirred at room temperature for 24 hours. Following this, a solution of iodine (1.0 mmol) in dichloromethane (10 mL) was added dropwise, and the mixture was stirred for an additional 2 hours. The reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer was separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired heterocycle.

General Procedure for the Synthesis of Heterocycles from Aryl-Diols (7-12)

A solution of FcLR (1.0 mmol) and the corresponding aryl-diol (1.0 mmol) in dichloromethane (20 mL) was treated with triethylamine (2.0 mmol). The mixture was stirred at room temperature for 24 hours. Iodine (1.0 mmol) in dichloromethane (10 mL) was then added, and stirring was continued for another 2 hours. The workup procedure is identical to that described for compounds 1-6. The resulting products were separated and purified by column chromatography.

Conclusion

The one-pot synthesis methodology detailed in this guide represents a significant contribution to the field of heterocyclic chemistry. It provides a straightforward and efficient route to a variety of novel phosphorus-sulfur heterocycles. The high yields and operational simplicity of this method make it an attractive approach for the generation of molecular diversity for applications in drug discovery and materials science. Further investigation into the biological activities and material properties of these novel heterocycles is a promising area for future research.

Methodological & Application

Application of Phosphorus Pentasulfide (P₄S₁₀) in Organosulfur Compound Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus pentasulfide (P₄S₁₀) is a versatile and cost-effective reagent widely employed in the synthesis of a diverse range of organosulfur compounds.[1][2] Its primary application lies in the thionation of carbonyl compounds, converting them into the corresponding thiocarbonyls.[1][3] This capability extends to the synthesis of various sulfur-containing heterocycles and other organosulfur molecules, many of which are significant in medicinal chemistry and materials science.[4][5][6] P₄S₁₀ serves as a cornerstone reagent for introducing sulfur into organic frameworks, often providing a direct and efficient route to valuable thio-derivatives. While Lawesson's reagent (LR), which is derived from P₄S₁₀, is a popular alternative, P₄S₁₀ itself remains a crucial tool, particularly for large-scale syntheses where cost is a significant factor.[7][8][9] This document provides detailed application notes and experimental protocols for the use of P₄S₁₀ in the production of key organosulfur compounds.

Safety Precautions

Phosphorus pentasulfide is a flammable solid that reacts violently with water, releasing toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell.[10][11][12] It is crucial to handle P₄S₁₀ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile or chloroprene gloves, safety goggles, and a lab coat.[13] All equipment must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13] In case of fire, use a dry chemical, soda ash, lime, or sand to extinguish; do not use water.[11]

Key Applications and Protocols

Thionation of Carbonyl Compounds

The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is one of the most fundamental applications of P₄S₁₀.[1] This reaction is applicable to a wide range of substrates, including ketones, esters, amides, and lactones.[14][15]

The reaction mechanism generally involves the dissociation of the P₄S₁₀ cage into reactive P₂S₅ units, which then interact with the carbonyl oxygen. A common representation of the thionation of a ketone is depicted below.

Caption: General mechanism for the thionation of a ketone using P₄S₁₀.

Recent methodologies have demonstrated that supporting P₄S₁₀ on alumina (Al₂O₃) provides a more efficient and cleaner reaction, simplifying the workup procedure.[16]

Table 1: Thionation of Various Ketones using P₄S₁₀/Al₂O₃ [16]

| Entry | Substrate (Ketone) | Product (Thioketone) | Reaction Time (h) | Yield (%) |

| 1 | Acetophenone | Thioacetophenone | 3 | 92 |

| 2 | Benzophenone | Thiobenzophenone | 2.5 | 95 |

| 3 | 4-Methylacetophenone | 4-Methylthioacetophenone | 3.5 | 90 |

| 4 | 4-Methoxyacetophenone | 4-Methoxythioacetophenone | 4 | 88 |

| 5 | Cyclohexanone | Thiocyclohexanone | 2 | 96 |

Experimental Protocol: Synthesis of Thiobenzophenone [16]

-

Reagent Preparation: Prepare the P₄S₁₀/Al₂O₃ reagent by mixing P₄S₁₀ and neutral alumina in a 1:10 ratio by weight.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzophenone (0.0025 mol) and P₄S₁₀/Al₂O₃ (1 g, containing 0.00085 mol of P₄S₁₀).

-

Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

-

Reaction: Reflux the reaction mixture under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion of the reaction (approx. 2.5 hours), cool the mixture to room temperature.

-

Purification: Remove the solid reagent by filtration. Evaporate the solvent from the filtrate under reduced pressure. Extract the resulting residue with diethyl ether. Evaporation of the ether yields pure thiobenzophenone.

Synthesis of Dithiocarboxylic Esters

P₄S₁₀ can be used as a catalyst and reagent for the one-pot synthesis of dithiocarboxylic esters from carboxylic acids and thiols or alcohols.[5][17] This method is efficient and avoids the use of harsh basic conditions.[17]

Table 2: Synthesis of Dithiocarboxylic Esters using P₄S₁₀ [5][17]

| Entry | Carboxylic Acid | Thiol/Alcohol | Product | Yield (%) |

| 1 | Benzoic acid | Benzyl mercaptan | Benzyl dithiobenzoate | 92 |

| 2 | 4-Nitrobenzoic acid | Benzyl mercaptan | Benzyl 4-nitrodithiobenzoate | 90 |

| 3 | Acetic acid | Benzyl mercaptan | Benzyl dithioacetate | 85 |

| 4 | Benzoic acid | 1-Butanol | Butyl dithiobenzoate | 65 |

Experimental Protocol: Synthesis of Benzyl Dithiobenzoate [17]

-

Reaction Setup: To a solution of benzoic acid (10 mmol) and benzyl mercaptan (12 mmol) in toluene (50 mL) in a round-bottom flask, add P₄S₁₀ (0.25 eq, 2.5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with constant stirring. Monitor the reaction by TLC.

-

Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Purification: Filter the reaction mixture to remove any insoluble byproducts. Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (hexane/ethyl acetate eluent).

Caption: Workflow for the synthesis of dithiocarboxylic esters using P₄S₁₀.

Paal-Knorr Thiophene Synthesis

P₄S₁₀ is a classical reagent for the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds.[18][19] It acts as both a sulfurizing and dehydrating agent in this condensation reaction.[18]

Table 3: Paal-Knorr Thiophene Synthesis using P₄S₁₀

| Entry | 1,4-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Hexane-2,5-dione | 2,5-Dimethylthiophene | ~70-80[18] |

| 2 | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylthiophene | High |

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [18]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place hexane-2,5-dione (0.1 mol).

-

Reagent Addition: Carefully add P₄S₁₀ (0.05 mol) to the flask.

-

Reaction: Gently heat the mixture. The reaction is often exothermic and may proceed vigorously. Once the initial reaction subsides, continue heating at a gentle reflux for 1-2 hours.

-

Workup: Cool the reaction mixture and then carefully add water to decompose the excess P₄S₁₀ and its byproducts (Caution: H₂S evolution).

-

Purification: Extract the mixture with diethyl ether. Wash the ether layer with water, then with a dilute sodium hydroxide solution, and finally with water again. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Caption: Logical steps in the Paal-Knorr thiophene synthesis using P₄S₁₀.

Conclusion

Phosphorus pentasulfide is a powerful and economical reagent for the synthesis of a wide array of organosulfur compounds. Its utility in thionation reactions and the construction of heterocyclic systems makes it an indispensable tool in organic synthesis, including applications in drug discovery and development. While newer reagents and methods have been developed, the fundamental reactivity of P₄S₁₀, especially when its performance is enhanced through combination with additives or solid supports, ensures its continued relevance in modern synthetic chemistry. Proper handling and adherence to safety protocols are paramount when working with this reactive compound.

References

- 1. scispace.com [scispace.com]

- 2. EP3148929A1 - Purification of phosphorus decasulfide (p4s10) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benicewiczgroup.com [benicewiczgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 10. chemtradelogistics.com [chemtradelogistics.com]

- 11. PHOSPHORUS PENTASULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. research.uga.edu [research.uga.edu]

- 14. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. audreyli.com [audreyli.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Phosphorus Pentasulfide: A Mild and Versatile Catalyst/Reagent for the Preparation of Dithiocarboxylic Esters [organic-chemistry.org]

- 18. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 19. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for the Preparation of Lithium Thiophosphate Solid Electrolytes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lithium thiophosphate (LPS) solid electrolytes, a promising class of materials for all-solid-state batteries. The information is intended to guide researchers in the preparation and characterization of these materials.

Introduction to Lithium Thiophosphate Solid Electrolytes

Lithium thiophosphates are inorganic solid electrolytes that exhibit high ionic conductivity at room temperature, making them a key component in the development of safer, high-energy-density all-solid-state lithium-ion batteries.[1][2] Their advantageous properties include good mechanical deformability, which allows for the formation of a robust interface with electrodes through cold pressing.[3][4] Common lithium thiophosphate compositions include Li₃PS₄, Li₇P₃S₁₁, and the argyrodite-type Li₆PS₅Cl.[5][6][7] The synthesis method significantly influences the final properties of the electrolyte, such as its crystalline phase, particle morphology, and ionic conductivity.[1]

Synthesis Methodologies

Several methods are employed for the synthesis of lithium thiophosphate solid electrolytes, each with its own advantages and disadvantages. The primary methods are solid-state synthesis, solution-based synthesis, and mechanochemical synthesis.

Solid-State Synthesis

Solid-state synthesis typically involves the high-temperature reaction of precursor materials. This method can produce highly crystalline materials. A variation of this is a mechanochemical-assisted solid-state route, which is commonly used for argyrodite-type electrolytes.[7][8]

Solution-Based Synthesis

Solution-based synthesis is a versatile and scalable approach that offers control over particle size and morphology.[1][9] This method involves the reaction of precursors in a suitable solvent, followed by heat treatment to obtain the desired crystalline phase.[10][11] However, the ionic conductivity of solution-synthesized electrolytes can sometimes be lower than those prepared by solid-state methods.[10][12]

Mechanochemical Synthesis

Mechanochemical synthesis, often performed using high-energy ball milling, is a common method for producing both amorphous and crystalline lithium thiophosphates.[1][13] This technique can be laborious but is effective in creating homogenous materials.[4][8]

Comparative Data of Synthesis Methods

The choice of synthesis method and its parameters have a significant impact on the electrochemical properties of the resulting lithium thiophosphate electrolyte. The following tables summarize quantitative data from various synthesis protocols.

Table 1: Synthesis Parameters and Ionic Conductivity of Li₃PS₄

| Synthesis Method | Precursors & Molar Ratio | Milling/Stirring Conditions | Annealing Temperature (°C) & Time (h) | Room Temperature Ionic Conductivity (S cm⁻¹) | Activation Energy (eV) |

| Solid-State (Ca-doped) | Li₂S, P₂S₅, CaS | Not specified | Not specified | ~1 x 10⁻⁴ (for β-Li₃PS₄) | Not specified |

| Solution-Based (N-methylformamide) | Li₂S, P₂S₅ | Stirring in NMF and n-hexane | 180°C for 3h | 2.3 x 10⁻⁶ | Not specified |

| Solution-Based (Acetonitrile) | Li₂S, P₄S₁₀, pyridine | Stirring in acetonitrile | Not specified | Not specified | Not specified |

| Solution-Based (Ethyl Isobutyrate) | Not specified | Not specified | 170°C | 3.6 x 10⁻⁴ (warm-pressed) | Not specified |

Table 2: Synthesis Parameters and Ionic Conductivity of Li₇P₃S₁₁

| Synthesis Method | Precursors & Molar Ratio | Solvent | Annealing Temperature (°C) & Time (h) | Room Temperature Ionic Conductivity (S cm⁻¹) | Activation Energy (eV) |

| Solution-Based | Li₂S, P₂S₅ (7:3) | Acetonitrile | 290°C for 1h | Maximized at this temperature | Not specified |

| Solution-Based | Li₂S, P₂S₅ (7:3) | Ethyl Propionate | 250°C for 1h | 1.5 x 10⁻³ | 0.27 |

Table 3: Synthesis Parameters and Ionic Conductivity of Argyrodite Li₆PS₅Cl

| Synthesis Method | Precursors & Molar Ratio | Milling/Stirring Conditions | Annealing Temperature (°C) & Time (h) | Room Temperature Ionic Conductivity (S cm⁻¹) | Activation Energy (eV) |

| Solid-State | Li₂S, P₂S₅, LiCl | Direct mixing, no intensive ball milling | 550°C for 10h | up to 4.96 x 10⁻³ | Not specified |

| Mechanochemical | Li₂S, P₂S₅, LiCl (5:1:2) | 550 rpm for 8h | 550°C | 1.1 x 10⁻³ | Not specified |

| Two-step Liquid-Phase | Li₂S, P₂S₅, LiCl | Ultrasonication in acetonitrile, then addition of ethanol/acetonitrile | 180°C | 2.0 x 10⁻⁴ | 0.22 |

| One-step Solution Process | Not specified | In ethanol | Not specified | 2.1 x 10⁻⁴ | Not specified |

Experimental Protocols

The following are detailed protocols for the synthesis of various lithium thiophosphate solid electrolytes.

Protocol 1: Solid-State Synthesis of Argyrodite Li₆PS₅Cl

This protocol is adapted from a method that avoids intensive ball milling.[8]

Materials:

-

Lithium sulfide (Li₂S)

-

Phosphorus pentasulfide (P₂S₅)

-

Lithium chloride (LiCl)

-

Argon gas (high purity)

Equipment:

-

Glovebox with an argon atmosphere

-

Agate mortar and pestle

-

Tube furnace

-

Quartz tube

Procedure:

-

Inside an argon-filled glovebox, weigh stoichiometric amounts of Li₂S, P₂S₅, and LiCl.

-

Thoroughly mix the precursors using an agate mortar and pestle.

-

Place the mixed powder into a quartz tube.

-

Seal the quartz tube and transfer it to a tube furnace.

-

Heat the sample to 550 °C and hold for 10 hours under an argon atmosphere.

-

After annealing, allow the furnace to cool down to room temperature naturally.

-

Transfer the product back into the argon-filled glovebox for storage and characterization.

Protocol 2: Solution-Based Synthesis of Li₇P₃S₁₁

This protocol is based on the synthesis using acetonitrile as a solvent.[11]

Materials:

-

Lithium sulfide (Li₂S, 99.98%)

-

Phosphorus pentasulfide (P₂S₅, 99%)

-

Acetonitrile (ACN, 99.8%)

-

Argon gas (high purity)

Equipment:

-

Glovebox with an argon atmosphere

-

Three-necked flask

-

Magnetic stirrer with heating plate

-

Vacuum drying oven

-

Tube furnace

Procedure:

-

Inside an argon-filled glovebox, mix Li₂S and P₂S₅ in a 7:3 molar ratio.

-

Transfer the mixture to a three-necked flask and add acetonitrile.

-

Stir the mixture at 50 °C for 3 days.

-

After stirring, remove the solvent by drying under vacuum at 80 °C for 9 hours to obtain the precursor powder.

-

Grind the recovered precursor powder.

-

Anneal the precursor powder in a tube furnace at 290 °C for 1 hour under an argon atmosphere.

-

Allow the sample to cool to room temperature.

-

Store the final Li₇P₃S₁₁ product in an argon-filled glovebox.

Protocol 3: Mechanochemical Synthesis of β-Li₃PS₄

This protocol describes a general mechanochemical synthesis approach.

Materials:

-

Lithium sulfide (Li₂S)

-

Phosphorus pentasulfide (P₂S₅)

-

Argon gas (high purity)

Equipment:

-

Glovebox with an argon atmosphere

-

Planetary ball mill

-

Zirconia (ZrO₂) milling jar and balls

Procedure:

-

Inside an argon-filled glovebox, weigh Li₂S and P₂S₅ in the desired molar ratio (e.g., 3:1 for Li₃PS₄).

-

Load the precursors and zirconia milling balls into a zirconia milling jar.

-

Seal the jar and transfer it to the planetary ball mill.

-

Mill the mixture at a specified speed (e.g., 500 rpm) for a designated time (e.g., 10 hours).

-

After milling, return the jar to the glovebox.

-

The resulting powder can be used directly as an amorphous electrolyte or subsequently annealed to obtain the crystalline β-phase. For annealing, heat the powder in a tube furnace under argon. The specific temperature and time will depend on the desired crystallinity.

Characterization Techniques

To evaluate the properties of the synthesized lithium thiophosphate electrolytes, several characterization techniques are essential.

-

X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallinity of the material.[14][15]

-

Raman Spectroscopy: To probe the local structure and identify the characteristic vibrational modes of the thiophosphate units.[15]

-

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): To investigate the chemical composition and bonding states of the elements.[16][17]

-

Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity and activation energy of the solid electrolyte.[18]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for Solid-State Synthesis of Li₆PS₅Cl.

Caption: Workflow for Solution-Based Synthesis of Li₇P₃S₁₁.

Caption: Workflow for Mechanochemical Synthesis of Li₃PS₄.

References

- 1. Towards better control of thiophosphate electrolytes for solid-state batteries | IFPEN [ifpenergiesnouvelles.com]

- 2. Mechanism of Charge Transport in Lithium Thiophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of lithium oxy-thiophosphate solid electrolytes with Li10GeP2S12 structure by a liquid phase process using 2-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-aided synthesis of lithium thiophosphate solid electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Li7P3S11 solid electrolyte in ethyl propionate medium for all-solid-state Li-ion battery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solution-based synthesis of lithium thiophosphate superionic conductors for solid-state batteries: a chemistry perspective - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. Structural evolution during solution-based synthesis of Li7P3S11 solid electrolyte by synchrotron X-ray total scattering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. ecs.confex.com [ecs.confex.com]

- 14. Synthesis and Comprehensive Analytical Study of β-Li3PS4 Stabilization by Ca- and Ba-Codoped Li3PS4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic characterization of lithium thiophosphates by XPS and XAS – a model to help monitor interfacial reactions in all-solid-state batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

Application Notes and Protocols: Lawesson's Reagent in the Synthesis of Thioamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely utilized thionating agent in organic synthesis. Its primary application is the conversion of carbonyl compounds, such as amides, to their corresponding thiocarbonyl analogues, in this case, thioamides. Thioamides are significant structural motifs in medicinal chemistry and drug development. They serve as bioisosteres of amides, offering altered physicochemical properties like increased lipophilicity and modified hydrogen bonding capabilities, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] This document provides detailed application notes and protocols for the synthesis of thioamides using Lawesson's reagent.

Reaction Mechanism

The thionation of amides with Lawesson's reagent proceeds through a mechanism analogous to the Wittig reaction.[2][3] In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the amide carbonyl group to form a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion of this intermediate to form the desired thioamide and a stable phosphorus-oxygen double bond byproduct.[2][3]

Caption: General mechanism of amide thionation using Lawesson's reagent.

Data Presentation

The efficiency of thioamide synthesis using Lawesson's reagent is influenced by factors such as the substrate, solvent, temperature, and reaction time. Below are tables summarizing quantitative data from various studies.

Table 1: Thionation of Various Amides with Lawesson's Reagent

| Starting Amide | Lawesson's Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-p-methylphenylbenzamide | 0.52 | Toluene | Reflux | 3 | 79 | [4] |

| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | 0.525 | Toluene | Reflux | 2.5 | 84 | [4] |

| N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide | 0.51 | Toluene | Reflux | 8 | 91 | [4] |

| Benzamide | 0.5 | THF (mechanochemical) | N/A | 1.5 | 95-96 | [5] |

| 4-Methoxybenzamide | 0.5 | THF (mechanochemical) | N/A | 1.5 | 93 | [5] |

| 4-Chlorobenzamide | 0.5 | THF (mechanochemical) | N/A | 1.5 | 89 | [5] |

Table 2: Optimization of Thionation of a Chlorin Derivative [6]

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Toluene | 0 | 48 | 24 |

| None | Toluene | 110 | 24 | 15 |

| Et₃N | Toluene | 35 | 0.75 | 73 |

| Pyridine | Toluene | 25 | 24 | 55 |

| DIPEA | Toluene | 25 | 24 | 62 |

| K₂CO₃ | Acetonitrile | 25 | 24 | 48 |

Experimental Protocols

General Protocol for Thioamide Synthesis (1.0 mmol scale)

This protocol provides a general procedure for the thionation of an amide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Starting Amide (1.0 mmol)

-

Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)

-

Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plate

-

Silica gel for column chromatography

-

Appropriate eluent for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the starting amide (1.0 mmol) and Lawesson's Reagent (0.5 - 0.6 mmol).

-

Solvent Addition: Add anhydrous toluene (4-5 mL) to the flask.

-

Heating: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the reaction mixture to reflux (for toluene, reflux is at ~110 °C).

-

Monitoring: Monitor the progress of the reaction by TLC until the starting amide is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

To decompose the phosphorus byproducts, ethanol or ethylene glycol can be added and the mixture can be heated.[7]

-

Remove the solvent under reduced pressure.

-

The crude residue can be diluted with an organic solvent like ethyl acetate and washed with water.

-

-